molecular formula C18H20N2O4S B322092 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

Cat. No.: B322092
M. Wt: 360.4 g/mol
InChI Key: RBRFYKIJZSZXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, a sulfonamide group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where an ethoxy group is introduced to a phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced sulfonamides

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide
  • N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide
  • N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The cyclopropane ring also adds to its uniqueness by providing structural rigidity and affecting its interaction with molecular targets.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H20N2O4S/c1-2-24-16-9-5-15(6-10-16)20-25(22,23)17-11-7-14(8-12-17)19-18(21)13-3-4-13/h5-13,20H,2-4H2,1H3,(H,19,21)

InChI Key

RBRFYKIJZSZXQR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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